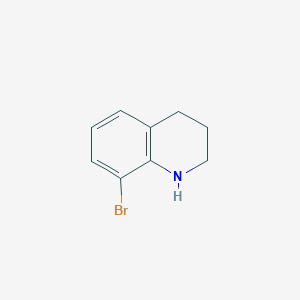
8-Bromo-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Bromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a heterocyclic compound with a wide range of applications in medicinal chemistry and organic synthesis. The compound has the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . It is known for its potential biological activities and is used as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
8-Bromo-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a structural motif of various natural products and therapeutic lead compounds Tetrahydroquinoline derivatives have been found to interact with a variety of targets, including retinoic acid receptor-related orphan receptor γ (rorγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
It’s known that tetrahydroquinoline derivatives can act as inverse agonists of rorγ, inhibiting its transcriptional activity . This suggests that this compound may interact with its targets in a similar manner, leading to changes in gene expression.
Biochemical Pathways
The inhibition of rorγ by tetrahydroquinoline derivatives can impact the differentiation of cd4+t cells into th17 cells, and the production of pro-inflammatory cytokines, including il-17 and il-22 . This suggests that this compound may influence similar pathways.
Result of Action
The inhibition of rorγ by tetrahydroquinoline derivatives can lead to a decrease in the production of pro-inflammatory cytokines, which may result in anti-inflammatory effects .
Biochemical Analysis
Molecular Mechanism
It’s known that some tetrahydroquinoline derivatives can cause DNA fragmentation , but whether 8-Bromo-1,2,3,4-tetrahydroquinoline shares this property is not clear.
Temporal Effects in Laboratory Settings
It’s recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C to maintain its integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure selective bromination at the 8-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Various substituted tetrahydroquinolines.
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without the bromine substitution.
6-Bromo-1,2,3,4-tetrahydroquinoline: Another brominated derivative with bromine at the 6-position.
8-Methoxy-1,2,3,4-tetrahydroquinoline: A methoxy-substituted derivative .
Uniqueness: 8-Bromo-1,2,3,4-tetrahydroquinoline is unique due to its specific bromine substitution at the 8-position, which can significantly influence its chemical reactivity and biological activity compared to other derivatives. This unique substitution pattern makes it a valuable compound in the synthesis of novel pharmacologically active molecules .
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKLHAZLSZWPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-2-hydroxy-N'-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B2839738.png)
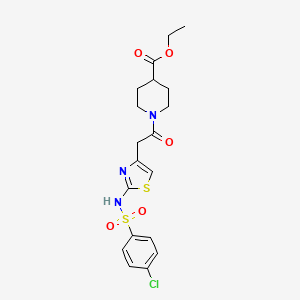
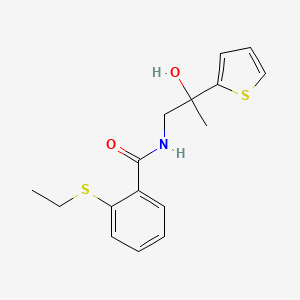
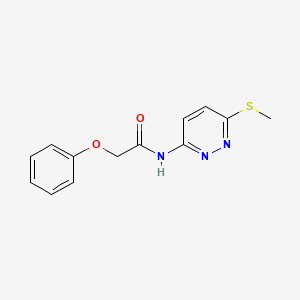
![1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2839743.png)
![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)

![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)
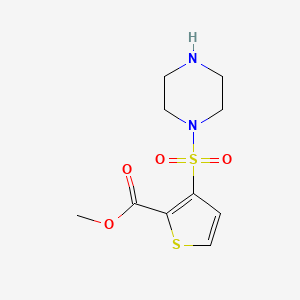

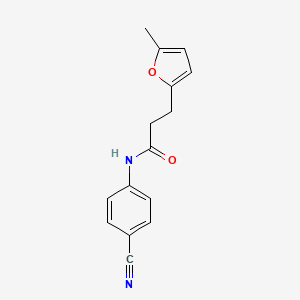
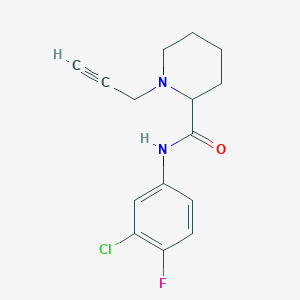
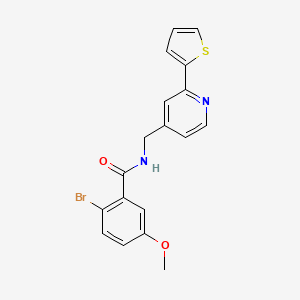
![N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2839760.png)
